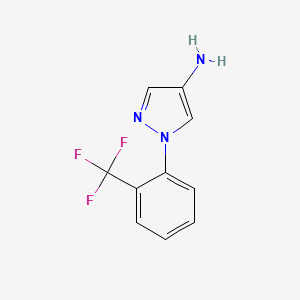
1-(2-(trifluoromethyl)phenyl)-1H-pyrazol-4-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-(trifluoromethyl)phenyl)-1H-pyrazol-4-amine is a chemical compound that features a trifluoromethyl group attached to a phenyl ring, which is further connected to a pyrazole ring with an amine group at the fourth position
準備方法
The synthesis of 1-(2-(trifluoromethyl)phenyl)-1H-pyrazol-4-amine typically involves multi-step organic reactions. One common method includes the following steps:
Nitration: The starting material, 2-(trifluoromethyl)aniline, undergoes nitration to introduce a nitro group.
Reduction: The nitro group is then reduced to an amine group.
Cyclization: The resulting compound undergoes cyclization with hydrazine to form the pyrazole ring.
Industrial production methods often involve optimizing these steps to increase yield and purity while minimizing costs and environmental impact.
化学反応の分析
1-(2-(trifluoromethyl)phenyl)-1H-pyrazol-4-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Common reagents used in these reactions include palladium catalysts for coupling reactions and various oxidizing and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
1-(2-(trifluoromethyl)phenyl)-1H-pyrazol-4-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs for various diseases.
Industry: It is used in the development of agrochemicals and other industrial products.
作用機序
The mechanism of action of 1-(2-(trifluoromethyl)phenyl)-1H-pyrazol-4-amine involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes or receptors, modulating their activity and leading to various biological effects .
類似化合物との比較
1-(2-(trifluoromethyl)phenyl)-1H-pyrazol-4-amine can be compared with other trifluoromethyl-substituted compounds, such as:
- Trifluoromethane
- 1,1,1-trifluoroethane
- Hexafluoroacetone
These compounds share the trifluoromethyl group, which imparts similar properties such as increased stability and lipophilicity.
特性
分子式 |
C10H8F3N3 |
|---|---|
分子量 |
227.19 g/mol |
IUPAC名 |
1-[2-(trifluoromethyl)phenyl]pyrazol-4-amine |
InChI |
InChI=1S/C10H8F3N3/c11-10(12,13)8-3-1-2-4-9(8)16-6-7(14)5-15-16/h1-6H,14H2 |
InChIキー |
LHVKBFGLVNDDOR-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C(=C1)C(F)(F)F)N2C=C(C=N2)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


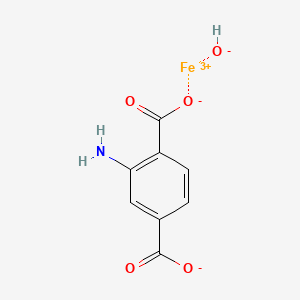
![1,1-Difluoro-6-azaspiro[3.4]octane hydrochloride](/img/structure/B11755345.png)
-1H-pyrazol-3-yl]methyl})amine](/img/structure/B11755352.png)
![5-(Tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,2,4]triazolo[1,5-a]pyridin-2-amine](/img/structure/B11755357.png)

![(E)-N-[(2,5,6-Trimethoxypyridin-3-YL)methylidene]hydroxylamine](/img/structure/B11755359.png)
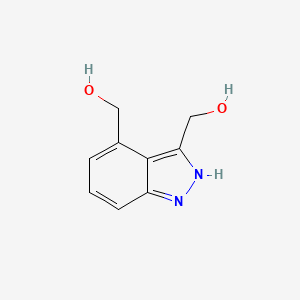
![(3aS,7R,7aS)-5-[(tert-butoxy)carbonyl]-octahydrofuro[3,2-c]pyridine-7-carboxylic acid](/img/structure/B11755366.png)
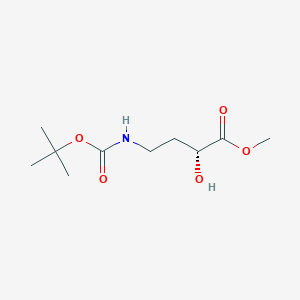
![cis-3-Boc-3-aza-bicyclo[4.1.0]heptane-1-carboxylic acid](/img/structure/B11755381.png)
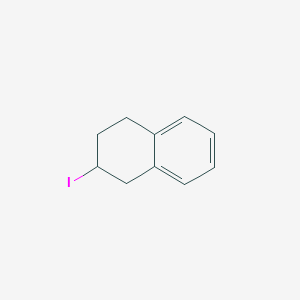
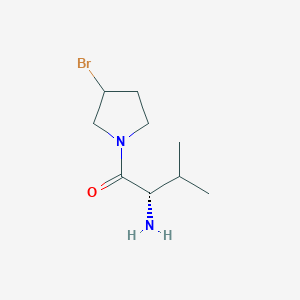

![Tert-butyl 6-methoxy-2-azaspiro[3.3]heptane-2-carboxylate](/img/structure/B11755399.png)
